molecular formula C15H22BNO3 B15308282 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine

Cat. No.: B15308282
M. Wt: 275.15 g/mol
InChI Key: PIXDKOGICWZUSD-UHFFFAOYSA-N
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Description

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine is a chemical compound that features a boronic ester group attached to a phenoxy group, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine typically involves the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with azetidine derivatives. One common method includes the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be essential for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can modify the azetidine ring or the phenoxy group.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Modified azetidine derivatives.

    Substitution: Various substituted phenoxyazetidine compounds.

Scientific Research Applications

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenoxy and azetidine groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine is unique due to the combination of the boronic ester group with the azetidine ring. This structure provides distinct reactivity and stability, making it valuable in various synthetic applications. The presence of the boronic ester group allows for versatile chemical transformations, while the azetidine ring adds rigidity and potential biological activity.

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)18-13-9-17-10-13/h5-8,13,17H,9-10H2,1-4H3

InChI Key

PIXDKOGICWZUSD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CNC3

Origin of Product

United States

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